molecular formula C20H25N7 B12247316 N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12247316
M. Wt: 363.5 g/mol
InChI Key: YZBISZFDIVPORU-UHFFFAOYSA-N
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Description

N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine ring system, a piperidine ring, and a pyrimidine ring. The presence of these rings makes it a valuable molecule in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (around 60°C) . This reaction forms intermediates that are further processed to obtain the desired pyrazolo[1,5-a]pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using larger reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N7

Molecular Weight

363.5 g/mol

IUPAC Name

N-[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C20H25N7/c1-14-11-22-20(23-12-14)25(2)16-4-3-8-26(13-16)19-18-10-17(15-5-6-15)24-27(18)9-7-21-19/h7,9-12,15-16H,3-6,8,13H2,1-2H3

InChI Key

YZBISZFDIVPORU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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